tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate
CAS No.:
Cat. No.: VC13411684
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate -](/images/structure/VC13411684.png)
Specification
Molecular Formula | C14H22N2O2 |
---|---|
Molecular Weight | 250.34 g/mol |
IUPAC Name | tert-butyl N-[[4-(aminomethyl)phenyl]methyl]-N-methylcarbamate |
Standard InChI | InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-11(9-15)6-8-12/h5-8H,9-10,15H2,1-4H3 |
Standard InChI Key | FXWZLSMMROZOGP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)CN |
Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
tert-Butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate (CAS: 191871-91-7) has the molecular formula C₁₄H₂₂N₂O₂ and a molecular weight of 250.34 g/mol . Its structure comprises a tert-butyl group (–C(CH₃)₃) attached to a carbamate (–OCON–) functionality, which is further substituted with a methyl group and a 4-(aminomethyl)phenyl moiety. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 365.2±21.0 °C (Predicted) | |
Density | 1.062±0.06 g/cm³ | |
pKa | 9.13±0.10 (Predicted) | |
LogP | 4.74610 |
The tert-butyl group enhances lipophilicity, facilitating membrane permeability in biological systems. The aminomethyl (–CH₂NH₂) group contributes to hydrogen bonding and electrostatic interactions, critical for molecular recognition in enzymatic processes .
Spectroscopic and Chromatographic Data
The compound’s SMILES notation (CC(C)(C)OC(=O)N(C)C1=CC=C(CN)C=C1) confirms the connectivity of its functional groups . Nuclear Magnetic Resonance (NMR) spectra would reveal distinct signals for the tert-butyl protons (δ ~1.2 ppm), carbamate carbonyl (δ ~155 ppm in ¹³C NMR), and aromatic protons (δ ~7.2 ppm). High-performance liquid chromatography (HPLC) methods typically employ C18 columns with acetonitrile-water gradients for purity analysis .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate involves multi-step strategies, often leveraging protective group chemistry:
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Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced to the primary amine of 4-(aminomethyl)benzylamine using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) .
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Methylation: The secondary amine is methylated via reductive amination or alkylation with methyl iodide in the presence of a base.
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Deprotection: Final deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the target compound .
A representative reaction sequence is:
Optimization Challenges
Critical challenges include minimizing side reactions during methylation and ensuring regioselectivity in Boc protection. Mercury(II) chloride-assisted guanylation has been employed to enhance yield in related carbamate syntheses . Scalability remains a concern due to the use of toxic reagents like trifluoroacetic acid, necessitating alternative green chemistry approaches .
Derivative | MIC (µg/mL) | Target Organism |
---|---|---|
9p (Fluorinated analog) | 0.5 | S. aureus |
9q (Dichloro analog) | 1.0 | Escherichia coli |
The tert-butyl group likely enhances bioavailability, while the carbamate moiety stabilizes interactions with microbial membranes .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing protease inhibitors and kinase modulators. Its Boc-protected amine is pivotal in peptide coupling reactions, enabling the construction of complex drug candidates .
Material Science
In polymer chemistry, the aminomethyl group facilitates crosslinking in epoxy resins, improving thermal stability (Tg > 150°C) . Recent patents highlight its use in conductive polymers for flexible electronics.
Comparative Analysis with Structural Analogs
tert-Butyl N-[4-(Aminomethyl)phenyl]carbamate (CAS: 220298-96-4)
This analog lacks the N-methyl group, resulting in:
4-Chlorobenzyl Derivatives
Chlorine substitution enhances antibacterial activity but compromises solubility (LogP = 5.2 vs. 4.7) .
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